3-((1-(3-(4-methoxyphenyl)propanoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
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Description
3-((1-(3-(4-methoxyphenyl)propanoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C25H30N4O3 and its molecular weight is 434.54. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Some research has focused on synthesizing novel 1,2,4-triazole derivatives, including compounds with structures similar to the one you've mentioned, to evaluate their antimicrobial activities. For example, Bektaş et al. (2010) synthesized various 1,2,4-triazole derivatives and screened them for antimicrobial activities, finding that some possessed good or moderate activities against test microorganisms (Bektaş et al., 2010).
Anti-cancer Properties
Karayel (2021) conducted a detailed study on benzimidazole derivatives bearing 1,2,4-triazole, investigating their anti-cancer properties. Through density functional theory and molecular docking, they analyzed the tautomeric properties, conformations, and the mechanism behind their anti-cancer properties (Karayel, 2021).
Synthesis and Structural Analysis
Research on the synthesis and thermal rearrangement of sym-triazines related to the compound of interest indicates a pathway to creating new compounds with potential application in drug development and material science (Dovlatyan et al., 2010).
Pharmacological Evaluation
Studies such as those by Suresh et al. (2016) have synthesized novel thiazolo-triazolo-pyridine derivatives, evaluating their antibacterial and antifungal activity, showing significant biological activity against tested microorganisms (Suresh et al., 2016).
Polymorphism and Drug Design
Research by Takeguchi et al. (2015) on controlling polymorphism in the diarylamino aryl compound ASP3026, which shares structural motifs with the compound , has contributed to the understanding of solid-form selection in pharmaceutical development (Takeguchi et al., 2015).
Properties
IUPAC Name |
3-[[1-[3-(4-methoxyphenyl)propanoyl]piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3/c1-18-5-3-4-6-22(18)29-23(26-27-25(29)31)17-20-13-15-28(16-14-20)24(30)12-9-19-7-10-21(32-2)11-8-19/h3-8,10-11,20H,9,12-17H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHQMNBNDFEBRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)CCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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